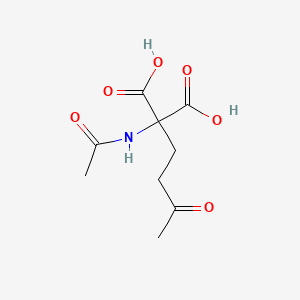![molecular formula C11H8OS B14369755 9H-Thieno[3,2-b][1]benzopyran CAS No. 91442-75-0](/img/structure/B14369755.png)
9H-Thieno[3,2-b][1]benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thieno3,2-bbenzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring, with a thiophene ring fused to the benzopyran structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thieno3,2-bbenzopyran typically involves multi-step reactions. One common method includes the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . The reaction conditions are optimized to achieve moderate to good yields.
Industrial Production Methods
Industrial production methods for 9H-Thieno3,2-bbenzopyran are not extensively documented. the principles of green chemistry, such as reducing waste and using renewable feedstocks, are often applied to develop more sustainable and cost-effective production processes.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Thieno3,2-bbenzopyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
9H-Thieno3,2-bbenzopyran has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new drugs.
Mécanisme D'action
The mechanism of action of 9H-Thieno3,2-bbenzopyran involves its interaction with various molecular targets and pathways. For instance, some benzopyran derivatives act as tubulin polymerization inhibitors, disrupting the microtubule network in cancer cells and leading to cell cycle arrest and apoptosis . The specific pathways and targets depend on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 9H-Thieno3,2-bbenzopyran include:
Benzofuran-thieno[3,2-b]indole: This compound has a similar fused ring structure and is used in organic electronics.
Thieno[3,2-b]furan: This compound is synthesized using similar methods and has applications in optoelectronic devices.
Uniqueness
9H-Thieno3,2-bbenzopyran is unique due to its specific ring fusion and the presence of both sulfur and oxygen heteroatoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
91442-75-0 |
|---|---|
Formule moléculaire |
C11H8OS |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
9H-thieno[3,2-b]chromene |
InChI |
InChI=1S/C11H8OS/c1-2-4-9-8(3-1)7-11-10(12-9)5-6-13-11/h1-6H,7H2 |
Clé InChI |
JSJPPUWRKHGPAX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2OC3=C1SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


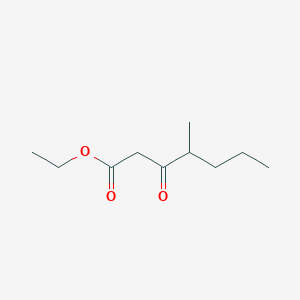
methanone](/img/structure/B14369681.png)

![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
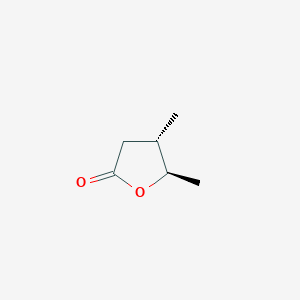
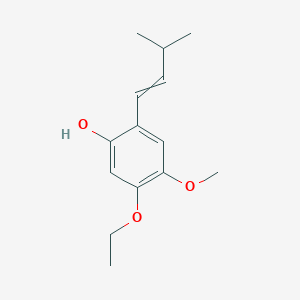
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
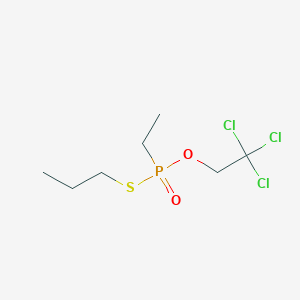

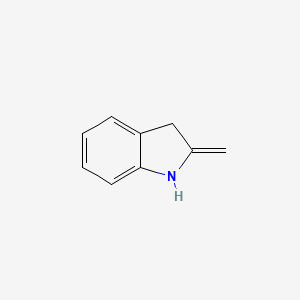
![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
